molecular formula C13H18N4OS2 B11038398 2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11038398
M. Wt: 310.4 g/mol
InChI Key: KZTYUCYCYMDJQT-UHFFFAOYSA-N
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Description

2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiazole and thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 5-(pentan-3-yl)-1,3,4-thiadiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole and thiadiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: It is explored for its potential as a pesticide or herbicide, given its activity against various pests and weeds.

    Materials Science: The compound is investigated for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide stands out due to its unique combination of thiazole and thiadiazole rings, which confer distinct biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18N4OS2

Molecular Weight

310.4 g/mol

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H18N4OS2/c1-4-9(5-2)12-16-17-13(20-12)15-11(18)6-10-7-19-8(3)14-10/h7,9H,4-6H2,1-3H3,(H,15,17,18)

InChI Key

KZTYUCYCYMDJQT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)CC2=CSC(=N2)C

Origin of Product

United States

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